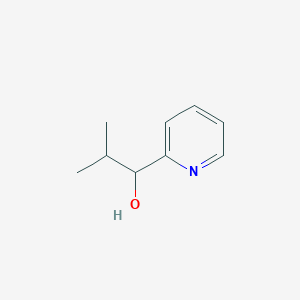

2-Methyl-1-(pyridin-2-yl)propan-1-ol

描述

Structural Classification and Nomenclature within Pyridine-Containing Alcohols

2-Methyl-1-(pyridin-2-yl)propan-1-ol belongs to the family of heterocyclic compounds, specifically being a derivative of pyridine (B92270). nih.gov Structurally, it is classified as a substituted secondary alcohol. The nomenclature "this compound" precisely describes this structure according to IUPAC conventions: a three-carbon "propan-" chain forms the backbone, with a hydroxyl ("-ol") group on the first carbon. This first carbon is also attached to the second position of a pyridine ring ("pyridin-2-yl"). A methyl group is substituted on the second carbon of the propane (B168953) chain.

The nitrogen atom in the pyridine ring provides a site for coordination and gives the molecule basic properties. nih.gov The dual functionality of the hydroxyl group and the pyridine nitrogen makes such compounds versatile ligands in coordination chemistry. nih.gov

| Identifier | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C9H13NO |

| Molecular Weight | 151.21 g/mol |

| CAS Number | Not readily available in public databases |

| Structural Class | Secondary Alcohol, Pyridine Derivative |

Historical Context and Evolution of Pyridine Alcohol Chemistry

The chemistry of pyridine derivatives has a rich history, beginning with the isolation of pyridine itself from bone oil and later coal tar. The structure of pyridine was elucidated in the late 19th century, paving the way for extensive investigation into its derivatives. rsc.org The development of pyridine chemistry has been marked by several key milestones that have enabled the synthesis of complex molecules like this compound.

The evolution of this field has progressed from fundamental synthesis and reaction discovery to the sophisticated design of pyridine-based molecules for specific functions. Initially, research focused on understanding the reactivity of the pyridine ring. Over time, the focus expanded to include the chemistry of functional groups attached to the ring, such as the hydroxyl group in pyridine alcohols. Pyridine can act as a nucleophilic catalyst and a base to activate alcohols for reactions like acylation and esterification. echemi.comreddit.com More recently, there has been a significant resurgence of interest in pyridine alcohols as versatile ligands for creating metal complexes with unique catalytic and biological properties. nih.gov

| Era | Key Developments | Significance |

|---|---|---|

| Mid-19th Century | Isolation of pyridine from natural sources (e.g., coal tar). nih.gov | Discovery of the core heterocyclic scaffold. |

| Late 19th Century | Elucidation of the aromatic structure of pyridine by Wilhelm Körner and James Dewar. nih.govrsc.org | Foundation for understanding pyridine's chemical properties. |

| Late 19th - Early 20th Century | Development of foundational synthetic routes to pyridine derivatives (e.g., Hantzsch synthesis). | Enabled systematic synthesis of substituted pyridines. |

| 21st Century | Renewed focus on pyridine alcohols as ligands for transition metal complexes. nih.gov | Exploration of applications in catalysis, materials science, and medicine. |

Significance of this compound as a Research Target

While specific research focusing exclusively on this compound is limited, its significance can be understood from its position within the class of chiral pyridine-containing alcohols. This class of compounds is of considerable importance in contemporary chemical research for several reasons.

First, they are highly valuable in asymmetric catalysis . The nitrogen atom of the pyridine ring and the oxygen atom of the alcohol can coordinate to a metal center, forming a chiral bidentate ligand. mdpi.comresearchgate.net Such metal complexes can catalyze a variety of chemical reactions, inducing high levels of enantioselectivity, which is crucial for the synthesis of single-enantiomer pharmaceuticals. mdpi.comrsc.org The steric and electronic properties of the ligand can be fine-tuned by modifying the substituents, making them modular and versatile.

Second, the pyridine scaffold is considered a "privileged structure" in medicinal chemistry . rsc.org Pyridine-containing molecules are integral to numerous FDA-approved drugs and exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. nih.govrsc.orgchemijournal.com The ability of the pyridine nitrogen to engage in hydrogen bonding enhances the pharmacokinetic properties of drug candidates. nih.gov Consequently, pyridine alcohols like this compound serve as important building blocks for the synthesis of new potential therapeutic agents.

Finally, these molecules are key intermediates in organic synthesis . The hydroxyl group can be easily converted into other functional groups or used as a directing group in reactions, while the pyridine ring offers a site for further functionalization. nih.gov

Overview of Key Academic Disciplines Intersecting with this compound Studies

The study and application of this compound and related compounds are inherently interdisciplinary, spanning several key areas of modern chemistry.

| Academic Discipline | Specific Research Focus |

|---|---|

| Organic Synthesis & Catalysis | Development of synthetic routes to chiral pyridine alcohols; application as chiral ligands or catalysts in asymmetric reactions such as hydrogenations, alkylations, and acylations. mdpi.comnih.govacs.org |

| Medicinal Chemistry | Design and synthesis of novel pyridine-containing molecules as potential therapeutic agents; investigation of their biological activities (e.g., anticancer, antimicrobial). rsc.orgchemijournal.comresearchgate.net |

| Coordination & Inorganic Chemistry | Synthesis and characterization of metal complexes with pyridine alcohol ligands; studying their structural, electronic, and magnetic properties. nih.govresearchgate.net |

| Computational Chemistry | Use of theoretical methods like Density Functional Theory (DFT) to study molecular geometry, electronic structure, and reaction mechanisms, complementing experimental findings. nih.govresearchgate.net |

Structure

3D Structure

属性

IUPAC Name |

2-methyl-1-pyridin-2-ylpropan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO/c1-7(2)9(11)8-5-3-4-6-10-8/h3-7,9,11H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWQKDQOZSPOCRK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C1=CC=CC=N1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102439-95-2 | |

| Record name | 2-methyl-1-(pyridin-2-yl)propan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 2 Methyl 1 Pyridin 2 Yl Propan 1 Ol

Stereoselective and Asymmetric Synthesis Approaches

The controlled synthesis of specific stereoisomers of 2-Methyl-1-(pyridin-2-yl)propan-1-ol is paramount for its application as a chiral intermediate. Various strategies have been developed, ranging from biocatalytic methods to the use of chiral catalysts and auxiliaries, each offering distinct advantages in terms of selectivity, efficiency, and environmental impact.

Enantioselective Bioreduction of Prochiral Ketones (e.g., 2-Methyl-1-(pyridin-2-yl)propan-1-one)

Biocatalysis has emerged as a powerful and green alternative to traditional chemical methods for the synthesis of chiral compounds. mdpi.commdpi.com The enantioselective reduction of the prochiral ketone, 2-Methyl-1-(pyridin-2-yl)propan-1-one, to the corresponding chiral alcohol is a key biocatalytic route. chemicalbook.comchemscene.com This transformation leverages the high stereoselectivity of enzymes, often found within whole microbial cells.

Whole-cell biotransformation is an economically viable and operationally simple method that utilizes intact microbial cells as the source of enzymes, eliminating the need for costly enzyme purification. mdpi.commdpi.com Various microorganisms, including bacteria and fungi, have been screened for their ability to reduce prochiral ketones with high enantioselectivity. researchgate.netscilit.com For instance, strains of Lactobacillus, such as Lactobacillus paracasei, have demonstrated efficacy in the asymmetric bioreduction of ketones, yielding chiral alcohols with high enantiomeric excess (>99%) and good yields. researchgate.nettandfonline.com The process typically involves incubating the substrate with a culture of the selected microorganism, which contains the necessary oxidoreductases and cofactor regeneration systems. mdpi.com

The efficiency of whole-cell biotransformations can be influenced by various reaction parameters, including pH, temperature, substrate concentration, and the choice of co-solvent. Optimization of these conditions is crucial for achieving high conversion rates and enantioselectivities. The use of whole cells offers the advantage of readily available cofactor regeneration, which is essential for the catalytic cycle of the involved dehydrogenases. mdpi.com

Table 1: Examples of Whole-Cell Bioreduction of Prochiral Ketones

| Microorganism | Substrate | Product | Enantiomeric Excess (ee) | Yield/Conversion | Reference |

|---|---|---|---|---|---|

| Lactobacillus paracasei BD101 | 2-Methyl-1-phenylpropan-1-one | (R)-2-Methyl-1-phenylpropan-1-ol | >99% | High | tandfonline.com |

| Lactobacillus senmaizukei | Phenyl(pyridin-2-yl)methanone | (S)-Phenyl(pyridin-2-yl)methanol | up to 94% | 58-95% | researchgate.net |

| Aureobasidium pullulans | 1-Substituted-5-methyl-3-(2-oxo-2-phenylethyl)pyrimidine-2,4(1H,3H)-diones | (R)-alcohols | 96-99% | - | mdpi.com |

Kinetic resolution is a widely used method for separating enantiomers from a racemic mixture. nih.govmdpi.com In the context of this compound, this involves the use of an isolated enzyme, typically a lipase (B570770), to selectively acylate one enantiomer of the racemic alcohol, leaving the other unreacted. nih.govnih.gov This process allows for the separation of the two enantiomers based on their different reaction rates. mdpi.com

Lipases, such as those from Candida antarctica (CAL-B) and Pseudomonas cepacia (PSL-C), are frequently employed due to their broad substrate specificity, high enantioselectivity, and stability in organic solvents. nih.govresearchgate.netnih.gov The reaction is typically carried out in a non-aqueous medium using an acyl donor like vinyl acetate (B1210297). nih.govrsc.org The choice of solvent and acyl donor can significantly impact the enantioselectivity and reaction rate. researchgate.net This method can yield both the acylated enantiomer and the unreacted alcohol with high optical purity, often approaching 50% theoretical yield for each. mdpi.com Dynamic kinetic resolution (DKR) can be employed to overcome the 50% yield limitation by combining the enzymatic resolution with in-situ racemization of the slower-reacting enantiomer. mdpi.comnih.govmdpi.com

Table 2: Lipase-Catalyzed Kinetic Resolution of Racemic Alcohols

| Enzyme | Substrate | Acyl Donor | Solvent | Products | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|---|

| Lipase from Pseudomonas cepacia (PSL-C) | Racemic 1,2-diols | Vinyl acetate | tert-Butyl methyl ether | (S)-acetates and remaining (R)-diols | Good | nih.gov |

| Candida antarctica lipase B (Novozym 435) | (±)-1-Phenyl-2-propyn-1-ol | Vinyl acetate | n-Hexane | (R)-acetate and (S)-alcohol | 93.25% | nih.gov |

| Lipase from Pseudomonas fluorescens | rac-1-(2,6-dimethylphenoxy)propan-2-yl acetate (hydrolysis) | - | Phosphate buffer/Acetonitrile | (R)-alcohol and (S)-acetate | >99% | mdpi.com |

Chiral Catalyst-Mediated Asymmetric Reactions

The use of chiral metal complexes and organocatalysts provides a powerful tool for the asymmetric synthesis of chiral alcohols. mdpi.com These catalysts can promote the reduction of prochiral ketones to alcohols with high enantioselectivity. researchgate.net For the synthesis of this compound, a key reaction is the asymmetric reduction of 2-Methyl-1-(pyridin-2-yl)propan-1-one.

A variety of chiral catalysts have been developed for this purpose, including those based on transition metals like rhodium, iridium, and ruthenium, complexed with chiral ligands. researchgate.net For example, chiral phosphabarrelene-pyridine ligands have been used in rhodium- and iridium-catalyzed asymmetric hydrogenations of olefins, a technology that can be adapted for ketone reduction. researchgate.net Chiral phosphoric acids have also been shown to be effective catalysts in asymmetric multicomponent reactions to produce chiral pyridine-containing structures. nih.gov The development of biomimetic NAD(P)H analogues in combination with Lewis acids as transfer catalysts also represents a promising approach for the asymmetric reduction of unsaturated compounds. dicp.ac.cn

Chiral Auxiliary-Guided Methodologies

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter is created, the auxiliary can be removed and often recovered for reuse. This strategy is widely applicable in asymmetric synthesis. researchgate.net

For the synthesis of this compound, a chiral auxiliary could be attached to a precursor molecule to control the diastereoselective addition of a nucleophile to a carbonyl group or the reduction of a ketone. Evans' oxazolidinone auxiliaries are a well-known class of chiral auxiliaries that have been successfully used in a variety of asymmetric reactions, including alkylations and aldol (B89426) reactions. sigmaaldrich.comrsc.org Pseudoephedrine can also serve as an effective chiral auxiliary, where it forms an amide with a carboxylic acid derivative, and its stereogenic centers direct subsequent alkylation reactions at the α-position. wikipedia.org The choice of auxiliary and reaction conditions is critical for achieving high diastereoselectivity. researchgate.netresearchgate.net

Diastereoselective Synthesis Strategies

Diastereoselective synthesis aims to produce a specific diastereomer of a molecule with multiple stereocenters. When a molecule already contains a chiral center, new stereocenters can often be introduced with a high degree of stereocontrol. In the context of synthesizing derivatives or more complex structures from this compound, diastereoselective reactions are crucial.

For instance, if a chiral precursor containing a pyridine (B92270) moiety is used, subsequent reactions can be designed to favor the formation of one diastereomer over others. This can be achieved through substrate control, where the existing stereocenter directs the approach of reagents, or through reagent control, where a chiral reagent or catalyst selectively reacts with one face of the molecule. Tandem reactions, such as the aza-Prins type dimerization and cyclization, can also be employed to construct complex heterocyclic structures with high diastereoselectivity. rsc.org The stereochemical outcome of these reactions is often dictated by the formation of the most thermodynamically stable transition state, which minimizes steric interactions.

Conventional and Modern Chemical Synthesis Routes

The construction of this compound can be achieved by forming the alcohol functionality from a carbonyl precursor, assembling the carbon skeleton through carbon-carbon bond formation, or building the pyridine ring itself.

Reduction of Ketone Precursors (e.g., 2-Methyl-1-(pyridin-2-yl)propan-1-one) using Hydride Reagents

A common and straightforward method for the synthesis of this compound is the reduction of the corresponding ketone, 2-methyl-1-(pyridin-2-yl)propan-1-one. This transformation is typically achieved using hydride-based reducing agents. The choice of reagent can influence the reaction conditions and selectivity.

Sodium borohydride (B1222165) (NaBH4) is a mild reducing agent that readily reduces aldehydes and ketones to their corresponding alcohols. masterorganicchemistry.comlibretexts.org The reaction is typically carried out in a protic solvent such as methanol (B129727) or ethanol (B145695) at room temperature. libretexts.org For the reduction of 2-methyl-1-(pyridin-2-yl)propan-1-one, NaBH4 would provide the desired secondary alcohol.

Lithium aluminum hydride (LiAlH4) is a much stronger reducing agent than NaBH4 and can reduce a wider range of carbonyl compounds, including esters and carboxylic acids, to alcohols. masterorganicchemistry.comyoutube.com The reduction of ketones with LiAlH4 is typically performed in an aprotic ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup. masterorganicchemistry.comchemicalbook.com While effective, the high reactivity of LiAlH4 necessitates careful handling and anhydrous conditions. A documented synthesis of 2-(pyridin-2-yl)propan-1-ol (B2951110) from the corresponding methyl ester utilized lithium aluminum hydride in THF at temperatures ranging from 0 to 20°C, affording the product in 84% yield after workup. chemicalbook.com A similar protocol would be applicable to the reduction of the ketone precursor.

| Reagent | Formula | Reactivity | Typical Solvents | Workup |

| Sodium Borohydride | NaBH4 | Mild; reduces aldehydes and ketones | Methanol, Ethanol | Acidic or aqueous |

| Lithium Aluminum Hydride | LiAlH4 | Strong; reduces aldehydes, ketones, esters, carboxylic acids | Diethyl ether, THF | Careful addition of water and/or acid |

Organometallic Reagent Additions (e.g., Grignard Reagents)

The carbon skeleton of this compound can be constructed through the addition of an organometallic reagent to a suitable carbonyl compound. A prime example is the Grignard reaction, which involves the nucleophilic addition of an organomagnesium halide to an aldehyde or ketone.

To synthesize this compound, the reaction between pyridine-2-carboxaldehyde and isopropylmagnesium bromide would be a viable route. In this reaction, the isopropyl group from the Grignard reagent acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. Subsequent protonation of the resulting alkoxide during aqueous workup yields the desired secondary alcohol. sarthaks.comdoubtnut.com The preparation of similar structures, such as 2-methyl-1-phenyl-1-propanol, has been successfully achieved using a Grignard reagent and isobutyraldehyde (B47883). google.com

| Reactant 1 | Reactant 2 | Product |

| Pyridine-2-carboxaldehyde | Isopropylmagnesium bromide | This compound |

Direct C(sp³)–H Bond Functionalization Approaches

Modern synthetic chemistry has seen significant advancements in the direct functionalization of C(sp³)–H bonds, offering more atom-economical and efficient routes to complex molecules. While a direct, single-step C-H functionalization to produce this compound is challenging, related methodologies suggest potential pathways.

One approach involves the activation of a C-H bond in a simpler starting material, such as 2-isopropylpyridine (B1293918). Catalytic systems, often based on transition metals like rhodium or ruthenium, can facilitate the introduction of a hydroxyl group at a specific position. For instance, Rh(I)-catalyzed alkylation of pyridines and quinolines has been demonstrated, showcasing the feasibility of C-H activation at the position ortho to the nitrogen atom. nih.gov Another strategy could involve the functionalization of pyridine N-oxides, which can alter the reactivity of the pyridine ring and its substituents, enabling selective C-H activation. rsc.org These methods are at the forefront of chemical synthesis and often require specialized catalysts and reaction conditions. sciencedaily.comresearchgate.net

| Methodology | Key Features | Potential Application |

| Transition-Metal Catalyzed C-H Oxidation | Direct conversion of a C-H bond to a C-O bond. Often requires a directing group. | Oxidation of 2-isopropylpyridine at the benzylic position. |

| Functionalization of Pyridine N-oxides | Alters the electronic properties of the pyridine ring, facilitating reactions at otherwise unreactive positions. | May enable selective functionalization of the isopropyl side chain. |

Condensation and Cyclization Reactions for Pyridine Ring Formation

Instead of modifying a pre-existing pyridine ring, the target molecule can be synthesized by constructing the pyridine ring itself with the desired substitution pattern. Several classic named reactions are available for this purpose.

The Bohlmann-Rahtz pyridine synthesis is a two-step process that generates substituted pyridines from an enamine and an ethynylketone. wikipedia.orgorganic-chemistry.orgjk-sci.comsynarchive.com The reaction proceeds through an aminodiene intermediate, which undergoes a heat-induced cyclodehydration. wikipedia.orgorganic-chemistry.org To form a pyridine with the substitution pattern of the target molecule, one could envision a reaction involving an enamine derived from isobutyraldehyde and an appropriate ethynylketone.

The Hantzsch pyridine synthesis is a multi-component reaction between an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor like ammonia (B1221849) or ammonium (B1175870) acetate. wikipedia.orgnih.govambeed.comorganic-chemistry.org The initial product is a dihydropyridine, which is subsequently oxidized to the aromatic pyridine. wikipedia.org While typically used for symmetrically substituted pyridines, modifications exist for the synthesis of unsymmetrical derivatives.

| Synthesis Method | Key Reactants | General Product |

| Bohlmann-Rahtz | Enamine, Ethynylketone | 2,3,6-trisubstituted pyridines |

| Hantzsch | Aldehyde, 2x β-ketoester, Ammonia/Ammonium Acetate | 1,4-Dihydropyridines (oxidized to pyridines) |

Multi-Component Reactions for Structural Assembly

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a product that contains substantial portions of all the reactants. nih.gov MCRs are characterized by their high atom economy, procedural simplicity, and the ability to rapidly generate molecular diversity.

For the synthesis of a precursor to this compound, a one-pot MCR could be designed to assemble the substituted pyridine ring. For example, a variation of the Hantzsch synthesis or other novel MCRs could be employed. nih.govias.ac.in A hypothetical MCR could involve the condensation of an enamine, an α,β-unsaturated carbonyl compound, and a source of nitrogen to construct the pyridine core with the desired substituents in a single step. The resulting pyridine derivative could then be further elaborated to the target alcohol.

| Advantage of MCRs | Description |

| Efficiency | Multiple bonds are formed in a single operation, reducing the number of synthetic steps and purification procedures. |

| Atom Economy | A large portion of the atoms from the starting materials are incorporated into the final product, minimizing waste. |

| Diversity | By varying the starting components, a wide range of structurally diverse molecules can be synthesized. |

Green Chemistry Principles in the Synthesis of this compound

For the reduction of 2-methyl-1-(pyridin-2-yl)propan-1-one, a greener approach would favor the use of sodium borohydride in a more environmentally benign solvent, such as ethanol or even water, if feasible. researchgate.net Biocatalytic reductions, using enzymes or whole-cell systems, represent an even greener alternative, often proceeding with high enantioselectivity under mild conditions.

In the context of Grignard reactions, the use of greener ether solvents, such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), which is derived from renewable resources, can be considered. Minimizing the use of excess reagents and optimizing reaction conditions to improve yield and reduce waste are also key green chemistry considerations.

For pyridine ring-forming reactions, the development of catalytic and solvent-free methods is a major focus of green chemistry research. rsc.org Microwave-assisted synthesis can significantly reduce reaction times and energy consumption compared to conventional heating. beilstein-journals.orgnih.gov The use of water as a solvent in reactions like the Hantzsch synthesis has also been explored to enhance the green credentials of the process. wikipedia.org

| Synthetic Route | Green Chemistry Consideration | Potential Improvement |

| Ketone Reduction | Solvent Choice, Catalyst | Use of ethanol or water as a solvent; employing a biocatalyst for the reduction. |

| Grignard Reaction | Solvent Choice, Atom Economy | Use of 2-MeTHF as a greener solvent; optimizing stoichiometry to minimize excess Grignard reagent. |

| Pyridine Ring Synthesis | Energy Source, Solvent | Application of microwave irradiation to reduce reaction time and energy use; use of water as a solvent. |

| Multi-Component Reactions | Atom Economy, Step Economy | Inherently green due to high atom and step economy; can be further improved with green solvents and catalysts. |

Flow Chemistry Applications in Reaction Optimization and Scale-Up

Flow chemistry has emerged as a transformative technology in chemical synthesis, offering significant advantages over conventional batch processing. researchgate.net Its application to the synthesis of this compound addresses key challenges associated with the handling of reactive organometallic intermediates and the precise control required to achieve high selectivity and yield. Continuous flow systems provide superior heat and mass transfer, which is crucial for managing the exothermic nature of the Grignard reaction, a key step in the synthesis of the target alcohol. researchgate.net

The synthesis of this compound in a flow system would typically involve the continuous reaction of a 2-acylpyridine precursor with an appropriate Grignard reagent, such as isopropyl magnesium bromide. A practical approach involves the continuous generation of the 2-pyridyl ketone precursor from 2-lithiopyridine and an ester, which can be achieved with high efficiency and safety in a flow reactor. researchgate.net This precursor can then be directly channeled into a subsequent reactor for the Grignard addition.

The design of a continuous flow reactor for the synthesis of this compound is critical to its successful implementation. A typical setup would consist of a multi-stage system where each stage is optimized for a specific reaction step. For the Grignard addition to a 2-acylpyridine, a tube or coil reactor is often employed. aidic.it These reactors offer a high surface-area-to-volume ratio, facilitating efficient heat exchange and precise temperature control, which is paramount for minimizing side reactions. tue.nl

Reactors are typically constructed from materials that are inert to the highly reactive Grignard reagents, such as stainless steel, glass, or specialized polymers like polytetrafluoroethylene (PTFE) or perfluoroalkoxy alkane (PFA). acs.org The operation involves pumping the reactant streams—the 2-acylpyridine and the Grignard reagent—into a mixing zone before they enter the main reactor coil. The residence time in the reactor, which is a key parameter for achieving high conversion, is controlled by the flow rate of the pumps and the volume of the reactor. aidic.it

For the scale-up of such a process, simply running the reactor for longer periods or employing multiple reactors in parallel (numbering-up) are common strategies. researchgate.net The modular nature of flow chemistry setups allows for flexibility in scaling production without the need for extensive re-optimization. aiche.org

| Parameter | Description | Typical Range/Value | Importance |

|---|---|---|---|

| Reactor Type | The physical form of the reactor. | Tube/Coil Reactor, Microreactor | Influences heat and mass transfer, and scalability. |

| Reactor Material | The material from which the reactor is constructed. | Stainless Steel, Glass, PTFE, PFA | Ensures chemical compatibility and prevents corrosion. |

| Residence Time | The average time a reactant spends in the reactor. | Seconds to minutes | Determines the extent of reaction and throughput. |

| Temperature | The operating temperature of the reactor. | -20°C to 100°C | Affects reaction rate and selectivity. |

| Pressure | The operating pressure within the reactor. | Atmospheric to several bars | Can be used to superheat solvents and increase reaction rates. |

Process intensification in the synthesis of this compound using flow chemistry is achieved through several key advantages over batch processing. The rapid heat dissipation in flow reactors allows for the use of higher reaction temperatures and concentrations without the risk of thermal runaways, leading to significantly shorter reaction times. nih.gov For instance, reactions that might take hours in a batch reactor can often be completed in minutes or even seconds in a continuous flow system. researchgate.net This leads to a much higher space-time yield, a critical metric for industrial production.

Enhanced selectivity is another significant benefit of flow chemistry for the synthesis of chiral alcohols like this compound. The precise control over reaction temperature and residence time minimizes the formation of byproducts. In the context of Grignard reactions, this can reduce the incidence of side reactions such as enolization or the formation of Wurtz-coupling products. researchgate.net Furthermore, the rapid mixing in microreactors can improve the selectivity of the reaction by ensuring a homogeneous reaction mixture at the point of initiation.

For the synthesis of a specific enantiomer of this compound, flow chemistry can be coupled with chiral catalysts, either homogeneous or immobilized. nih.gov Immobilized chiral catalysts are particularly well-suited for flow systems, as they can be packed into a column reactor, allowing for easy separation of the catalyst from the product stream and continuous operation over extended periods. nih.gov This approach not only improves the enantioselectivity but also enhances the sustainability of the process by enabling catalyst recycling. The development of such chemoenzymatic cascades in continuous flow has shown great promise for the synthesis of chiral amino-alcohols, a related class of compounds. nih.gov

| Parameter | Batch Synthesis | Flow Synthesis | Advantage of Flow |

|---|---|---|---|

| Reaction Time | Hours | Seconds to Minutes | Significant reduction in production time. researchgate.net |

| Heat Transfer | Limited by surface area of the vessel | Excellent due to high surface-area-to-volume ratio | Improved safety and ability to run at higher temperatures. tue.nl |

| Scalability | Requires reactor redesign and re-optimization | Achieved by longer run times or numbering-up | More straightforward and predictable scale-up. researchgate.net |

| Selectivity | Can be lower due to temperature gradients and mixing issues | Higher due to precise control of reaction parameters | Reduced byproduct formation and higher product purity. researchgate.net |

| Safety | Higher risk with exothermic reactions and hazardous reagents | Inherently safer due to small reaction volumes at any given time | Minimized risk of thermal runaways and exposure to hazardous materials. researchgate.net |

Comprehensive Spectroscopic and Structural Elucidation of 2 Methyl 1 Pyridin 2 Yl Propan 1 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution ¹H and ¹³C NMR Spectral Analysis and Chemical Shift Assignments

Specific, experimentally determined ¹H and ¹³C NMR data for 2-Methyl-1-(pyridin-2-yl)propan-1-ol are not available in the reviewed literature. A detailed analysis of chemical shifts and coupling constants, which would allow for the unambiguous assignment of each proton and carbon atom in the molecule, is therefore not possible at this time.

Two-Dimensional NMR Techniques (COSY, NOESY) for Connectivity and Stereochemistry

No published studies utilizing 2D NMR techniques such as COSY or NOESY to elucidate the structural connectivity and stereochemistry of this compound have been identified.

Advanced NMR for Conformational Studies

There is no information available regarding the use of advanced NMR techniques to study the conformational dynamics or preferred spatial arrangements of this compound.

Vibrational Spectroscopy

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Experimentally recorded FT-IR spectra for this compound are not present in the scientific literature. A definitive identification and analysis of its functional group vibrations based on experimental data cannot be provided.

FT-Raman Spectroscopy for Vibrational Mode Analysis

No FT-Raman spectroscopic data for this compound has been reported, preventing an analysis of its vibrational modes using this technique.

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a key technique for probing the electronic structure of molecules containing chromophores. In this compound, the pyridine (B92270) ring acts as the primary chromophore, giving rise to characteristic absorption bands in the UV region. The absorption of UV radiation promotes valence electrons from lower-energy ground states to higher-energy excited states.

The electronic spectrum of the pyridine moiety is dominated by two main types of transitions: π → π* and n → π. The π → π transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital within the aromatic system. These are typically high-intensity (high molar absorptivity) transitions. The n → π* transition involves the promotion of an electron from a non-bonding orbital (the lone pair on the nitrogen atom) to a π* antibonding orbital. These transitions are symmetry-forbidden and thus have a much lower intensity compared to π → π* transitions.

For the parent pyridine molecule, characteristic absorption maxima are observed around 254-256 nm. sielc.comresearchgate.net The substitution of the alkyl alcohol group at the 2-position is expected to cause minor shifts in the absorption maxima (either bathochromic or hypsochromic) but the fundamental electronic transitions of the pyridine chromophore will be preserved. The interaction of the hydroxyl group and the pyridine nitrogen can also be studied, as protonation or hydrogen bonding can influence the position of the absorption bands. rsc.org

Table 1: Expected Electronic Transitions for this compound

| Transition Type | Chromophore | Expected Wavelength (λmax) Range (nm) | Relative Intensity |

| π → π | Pyridine Ring | 200 - 270 | High |

| n → π | Pyridine Ring (N lone pair) | 250 - 300 | Low |

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Patterns

Mass spectrometry is an indispensable tool for determining the molecular weight and structural features of a compound through ionization and analysis of the mass-to-charge ratio (m/z) of the resulting ions.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of a compound's elemental composition. For this compound, with a molecular formula of C₉H₁₃NO, the calculated monoisotopic mass is 151.09972 Da. HRMS analysis would be used to confirm this exact mass, distinguishing it from other isobaric compounds.

While experimental data is not available, predicted Collision Cross Section (CCS) values, which relate to the ion's size and shape, can be calculated. This data is useful in advanced ion mobility-mass spectrometry techniques for increasing confidence in compound identification. uni.lu

Table 2: Predicted HRMS Data for this compound Adducts

| Adduct | Molecular Formula | Calculated m/z | Predicted CCS (Ų) |

| [M+H]⁺ | C₉H₁₄NO⁺ | 152.10700 | 132.7 |

| [M+Na]⁺ | C₉H₁₃NNaO⁺ | 174.08894 | 139.2 |

| [M-H]⁻ | C₉H₁₂NO⁻ | 150.09244 | 133.5 |

| [M]⁺ | C₉H₁₃NO⁺ | 151.09917 | 131.4 |

Data sourced from predicted values. uni.lu

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of GC with the detection power of MS, making it ideal for the analysis of volatile compounds like this compound. The mass spectrum generated provides a fragmentation pattern that serves as a molecular fingerprint.

The fragmentation of this compound under electron ionization (EI) is expected to proceed through several key pathways, analogous to those observed for benzyl (B1604629) alcohols and other substituted pyridines. researchgate.net

Alpha-Cleavage: The most favorable cleavage is often adjacent to the oxygen atom, leading to the loss of the isobutyl radical (•CH(CH₃)₂) to form a stable pyridyl-hydroxymethyl cation at m/z 108.

Loss of Water: Dehydration can occur, leading to the loss of an H₂O molecule (18 Da) from the molecular ion, resulting in a fragment at m/z 133.

Pyridine Ring Fragmentation: Cleavage of the bond between the pyridine ring and the carbinol carbon can lead to the formation of a pyridinium (B92312) ion (m/z 78 or 79) and the loss of the C₄H₉OH side chain.

Loss of the Side Chain: Cleavage can result in the formation of a phenyl cation equivalent at m/z 77.

Table 3: Plausible Mass Fragments for this compound in GC-MS

| m/z | Proposed Fragment Ion | Proposed Loss from Molecular Ion (m/z 151) |

| 151 | [C₉H₁₃NO]⁺ | Molecular Ion (M⁺) |

| 133 | [M - H₂O]⁺ | H₂O |

| 108 | [C₆H₆NO]⁺ | •C₄H₉ (Isobutyl radical) |

| 79 | [C₅H₅N+H]⁺ | •C₄H₈OH |

| 78 | [C₅H₄N]⁺ | •C₄H₉OH |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique would provide unambiguous proof of the molecular structure of this compound, including bond lengths, bond angles, and torsional angles.

To perform this analysis, a suitable single crystal of the compound must first be grown. This crystal would then be exposed to a focused beam of X-rays, and the resulting diffraction pattern would be collected and analyzed. The data processing would lead to the determination of the unit cell parameters and the space group, ultimately resolving the exact position of each atom in the crystal lattice. Although an experimental structure has not been reported, a hypothetical analysis would yield the parameters outlined in the table below.

Table 4: Hypothetical Crystallographic Data Parameters for this compound

| Parameter | Description |

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | e.g., P2₁/c, P-1 |

| a, b, c (Å) | Unit cell dimensions |

| α, β, γ (°) | Unit cell angles |

| V (ų) | Unit cell volume |

| Z | Number of molecules per unit cell |

| R-factor | Index of refinement quality |

Hydrogen Bonding: The presence of a hydroxyl (-OH) group as a hydrogen bond donor and the pyridine nitrogen atom as a strong hydrogen bond acceptor suggests that prominent O-H···N hydrogen bonds would be a primary feature of the crystal structure. These interactions are crucial in the assembly of many pyridine-substituted alcohol complexes and derivatives. rsc.orgnih.gov These bonds would likely link molecules into chains or more complex networks.

π-π Stacking: The aromatic pyridine rings are capable of engaging in π-π stacking interactions. In the solid state, molecules would likely arrange themselves to facilitate face-to-face or offset stacking of the pyridine rings, contributing to the stability of the crystal lattice. rsc.org

The interplay between the strong, directional hydrogen bonds and the weaker, more diffuse π-π stacking interactions would ultimately define the three-dimensional supramolecular architecture of this compound in the solid state.

Computational and Theoretical Investigations of 2 Methyl 1 Pyridin 2 Yl Propan 1 Ol

Quantum Chemical Calculations

Quantum chemical calculations are at the heart of modern computational chemistry, enabling the prediction of molecular properties with remarkable accuracy. These methods, rooted in the principles of quantum mechanics, are instrumental in elucidating the behavior of molecules like 2-Methyl-1-(pyridin-2-yl)propan-1-ol.

The first step in characterizing a molecule computationally is to determine its most stable three-dimensional structure, a process known as geometry optimization. arxiv.orgyoutube.com For this compound, this is achieved using sophisticated methods like Density Functional Theory (DFT) and ab initio calculations. nih.gov

DFT methods, such as the popular B3LYP functional, are a mainstay in computational chemistry due to their balance of accuracy and computational efficiency. nih.gov These methods calculate the electron density of the molecule to determine its energy and, consequently, its lowest-energy geometry. Ab initio methods, such as Hartree-Fock (HF), are derived directly from theoretical principles without the use of experimental data. arxiv.org

The process of geometry optimization involves an iterative calculation of the forces on each atom until a configuration is found where these forces are essentially zero, corresponding to a minimum on the potential energy surface. youtube.com For these calculations, a basis set, which is a set of mathematical functions used to describe the atomic orbitals, must be chosen. Common basis sets include Pople-style basis sets like 6-31G(d,p) and 6-311G(d,p), which provide a good compromise between accuracy and computational cost for organic molecules. nih.gov

The optimized geometry provides crucial information about bond lengths, bond angles, and dihedral angles, which are fundamental to understanding the molecule's structure and reactivity.

Table 1: Representative Basis Sets for Geometry Optimization

| Basis Set Name | Description | Typical Application |

| STO-3G | Minimal basis set, where each atomic orbital is represented by 3 Gaussian functions. | Low-cost, qualitative results. mdpi.com |

| 3-21G | Split-valence basis set with 3 Gaussians for core orbitals and a 2/1 split for valence orbitals. | Improved accuracy over minimal basis sets. mdpi.com |

| 6-31G(d) | Adds polarization functions on heavy (non-hydrogen) atoms. | Good for geometry optimizations of a wide range of molecules. |

| 6-311+G(d,p) | A larger, more flexible basis set with diffuse functions (+) and polarization functions on both heavy and hydrogen atoms. | Higher accuracy for energies and electronic properties. |

The presence of rotatable single bonds in this compound, specifically the C-C and C-O bonds of the propanol (B110389) side chain, means that the molecule can exist in various spatial arrangements known as conformations. lumenlearning.comyoutube.com Conformational analysis is the study of these different arrangements and their relative energies. lumenlearning.com

By systematically rotating the dihedral angles of the key bonds and performing geometry optimization at each step, the conformational landscape of the molecule can be mapped out. masterorganicchemistry.com This process identifies the various energy minima, which correspond to stable conformers, and the transition states that separate them. The most stable conformation, known as the global minimum, represents the most likely structure of the molecule under given conditions.

The relative energies of different conformers are influenced by factors such as steric hindrance and intramolecular interactions, like hydrogen bonding. youtube.com For instance, a conformation where the bulky isopropyl group and the pyridine (B92270) ring are far apart (an anti-conformation) would likely be lower in energy than a conformation where they are close together (a gauche or eclipsed conformation) due to reduced steric strain. youtube.com

Table 2: Hypothetical Relative Energies of this compound Conformers

| Conformer | Dihedral Angle (N-C-C-O) | Relative Energy (kcal/mol) | Key Feature |

| Anti | ~180° | 0.00 | Most stable, minimal steric hindrance. |

| Gauche 1 | ~60° | 1.2 | Moderate steric interaction. |

| Eclipsed 1 | ~0° | 4.5 | High energy due to eclipsing interactions. |

| Gauche 2 | ~-60° | 1.5 | Moderate steric interaction. |

| Eclipsed 2 | ~120° | 5.0 | High energy due to eclipsing interactions. |

Beyond the geometry, quantum chemical calculations provide a wealth of information about the electronic structure of this compound, which is key to understanding its reactivity.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier molecular orbitals (FMOs). researchgate.net These orbitals play a crucial role in chemical reactions. The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. malayajournal.org

The energy of the HOMO is related to the ionization potential, while the energy of the LUMO is related to the electron affinity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the chemical stability and reactivity of a molecule. nih.gov A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. malayajournal.org Conversely, a small gap indicates a molecule that is more polarizable and more reactive. malayajournal.org For pyridine derivatives, DFT calculations can be employed to determine these orbital energies and the corresponding energy gap. researchgate.net

Table 3: Hypothetical Frontier Molecular Orbital Energies for this compound

| Parameter | Energy (eV) | Implication |

| EHOMO | -6.5 | Electron-donating ability |

| ELUMO | -1.2 | Electron-accepting ability |

| Energy Gap (ΔE) | 5.3 | High kinetic stability and low reactivity |

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. uni-muenchen.depreprints.org It is plotted onto the electron density surface and color-coded to indicate regions of different electrostatic potential. preprints.orgbhu.ac.in The MEP is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. nih.gov

Regions of negative electrostatic potential, typically colored in shades of red, are electron-rich and are susceptible to electrophilic attack. bhu.ac.innih.gov In this compound, the nitrogen atom of the pyridine ring and the oxygen atom of the hydroxyl group are expected to be the most electron-rich areas. researchgate.net

Regions of positive electrostatic potential, usually colored in blue, are electron-poor and are prone to nucleophilic attack. nih.gov The hydrogen atom of the hydroxyl group and the hydrogen atoms on the carbon adjacent to the nitrogen in the pyridine ring are likely to be regions of positive potential. bhu.ac.in Intermediate potential is often colored green. nih.gov

Natural Bond Orbital (NBO) analysis is a computational technique that provides a detailed picture of the bonding and electronic interactions within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of core electrons, lone pairs, and chemical bonds. wisc.eduwisc.edu

A key aspect of NBO analysis is the examination of donor-acceptor interactions, which are quantified using second-order perturbation theory. researchgate.net These interactions, also known as hyperconjugation, involve the delocalization of electron density from a filled (donor) NBO to an empty (acceptor) NBO. acadpubl.eu The stabilization energy (E(2)) associated with these interactions provides a measure of their significance. acadpubl.eu

Table 4: Hypothetical NBO Analysis of Key Donor-Acceptor Interactions in this compound

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Type of Interaction |

| LP (1) N | π* (C-C)ring | 5.8 | Lone pair to antibonding pi orbital |

| LP (1) O | σ* (C-H) | 2.1 | Lone pair to antibonding sigma orbital |

| σ (C-H) | σ* (C-N) | 1.5 | Sigma bond to antibonding sigma orbital |

| σ (C-C) | σ* (C-O) | 0.9 | Sigma bond to antibonding sigma orbital |

Electronic Structure and Reactivity Descriptors

Dipole Moment and Polarizability Calculations

Computational chemistry provides powerful tools for determining the electronic properties of a molecule, such as its dipole moment and polarizability. These properties are crucial for understanding intermolecular interactions, solvation effects, and the molecule's response to an external electric field.

Dipole Moment (μ): The dipole moment is a measure of the separation of positive and negative charges within a molecule. For a molecule like this compound, the calculation would involve determining the optimized molecular geometry and then computing the charge distribution. The presence of the electronegative nitrogen in the pyridine ring and the oxygen in the hydroxyl group would lead to a significant permanent dipole moment. Theoretical calculations, typically using Density Functional Theory (DFT) methods like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can predict the magnitude and direction of this dipole moment. repositorioinstitucional.mxresearchgate.net The solvent environment can also influence the dipole moment, a factor that can be modeled using approaches like the Polarizable Continuum Model (PCM). researchgate.net

A hypothetical data table for such calculations would look like this:

| Computational Method | Basis Set | Phase | Dipole Moment (μ) [Debye] | Average Polarizability (α) [a.u.] |

| DFT (B3LYP) | 6-311++G(d,p) | Gas | Data not available | Data not available |

| DFT (B3LYP) + PCM | 6-311++G(d,p) | Water | Data not available | Data not available |

Note: Specific values for this compound are not available in the searched literature.

Spectroscopic Parameter Prediction and Correlation with Experimental Data

Computational methods are invaluable for predicting spectroscopic parameters, which aids in the interpretation of experimental spectra and the structural elucidation of molecules.

NMR Chemical Shifts: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts of this compound. nih.govresearchgate.net The Gauge-Independent Atomic Orbital (GIAO) method, often coupled with DFT, is a common approach for this purpose. ijcce.ac.irnih.gov The predicted shifts are then compared to experimental data to confirm the molecular structure. The accuracy of these predictions has significantly improved with advanced computational models and can account for solvent effects. liverpool.ac.uk

Vibrational Frequencies: The infrared (IR) and Raman spectra of a molecule are determined by its vibrational modes. Computational chemistry can calculate these vibrational frequencies, which correspond to the stretching, bending, and torsional motions of the atoms. researchgate.net These calculations are typically performed after geometry optimization to ensure the molecule is at a minimum on the potential energy surface. The predicted frequencies and their corresponding intensities can be used to assign the peaks in experimental FT-IR and FT-Raman spectra. nih.gov A potential energy distribution (PED) analysis can further characterize the nature of each vibrational mode.

A sample data table for predicted and experimental spectroscopic data might be structured as follows:

Table: Predicted vs. Experimental ¹H NMR Chemical Shifts (ppm)

| Proton Assignment | Predicted δ (ppm) | Experimental δ (ppm) |

|---|---|---|

| Pyridine-H | Data not available | Data not available |

| CH-OH | Data not available | Data not available |

| CH(CH₃)₂ | Data not available | Data not available |

| CH₃ | Data not available | Data not available |

Table: Predicted vs. Experimental Vibrational Frequencies (cm⁻¹)

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

|---|---|---|

| O-H stretch | Data not available | Data not available |

| C-H stretch (aliphatic) | Data not available | Data not available |

| C=N stretch (pyridine) | Data not available | Data not available |

Note: Specific values for this compound are not available in the searched literature.

Mechanistic Pathway Elucidation via Computational Modeling

Computational modeling is a key tool for investigating reaction mechanisms, providing insights into the energetics and geometries of transient species that are difficult to observe experimentally. researchgate.net For reactions involving this compound, such as its dehydration or oxidation, computational studies could elucidate the step-by-step molecular transformations.

Transition State Characterization and Reaction Barrier Calculation

A chemical reaction proceeds from reactants to products through a high-energy state known as the transition state (TS). Locating the geometry of the TS and calculating its energy are fundamental to understanding the reaction's kinetics. For a reaction like the acid-catalyzed dehydration of this compound, computational methods would be used to identify the structures of the transition states for each step (e.g., protonation, water loss, deprotonation). libretexts.org Frequency calculations are performed to confirm the nature of the stationary points: a minimum (reactants, intermediates, products) has all real frequencies, while a transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate. The energy difference between the reactants and the transition state defines the activation energy or reaction barrier, which is the primary determinant of the reaction rate.

Reaction Coordinate and Potential Energy Surface (PES) Analysis

The potential energy surface (PES) is a conceptual and mathematical representation of a molecule's potential energy as a function of its geometry. emory.edu For a chemical reaction, a one-dimensional slice through the PES along the reaction coordinate illustrates the energy profile, showing the reactants, transition states, intermediates, and products. An Intrinsic Reaction Coordinate (IRC) calculation can trace the minimum energy path from a transition state down to the connected reactants and products, confirming that the located TS indeed connects the desired species. Analysis of the full PES can reveal alternative reaction pathways and provide a complete picture of the reaction dynamics. researchgate.net

Non-Linear Optical (NLO) Property Predictions

Materials with significant non-linear optical (NLO) properties are in high demand for applications in photonics and optoelectronics. nih.gov Organic molecules featuring both electron-donating and electron-accepting groups connected by a π-conjugated system often exhibit large NLO responses. researchgate.net The this compound molecule, with its electron-rich pyridine ring, could be investigated for its NLO properties.

Computational methods, particularly DFT, are widely used to predict the NLO response of molecules. nih.gov The key parameter is the first hyperpolarizability (β), which is a measure of the second-order NLO response. Calculations would provide the components of the β tensor, from which the total hyperpolarizability can be determined. A large value of β suggests that the material may be a good candidate for applications such as frequency doubling. The relationship between molecular structure and NLO properties can be explored by computationally modifying the molecule and observing the effect on the calculated hyperpolarizability. acs.orgmdpi.com

A summary of predicted NLO properties would typically be presented in a table:

| Computational Method | Basis Set | First Hyperpolarizability (β) [esu] |

| DFT (CAM-B3LYP) | 6-311+G(d) | Data not available |

| HF | 6-311+G(d) | Data not available |

Note: Specific values for this compound are not available in the searched literature.

Reactivity Profile and Reaction Mechanisms of 2 Methyl 1 Pyridin 2 Yl Propan 1 Ol

Transformations Involving the Hydroxyl Functional Group

The secondary alcohol group in 2-methyl-1-(pyridin-2-yl)propan-1-ol is a key site for a variety of chemical transformations, including oxidation, esterification, etherification, dehydration, and nucleophilic substitution.

The oxidation of this compound, a secondary alcohol, is expected to yield the corresponding ketone, 2-methyl-1-(pyridin-2-yl)propan-1-one. libretexts.orgchemguide.co.uk The reaction proceeds by the removal of the hydrogen atom from the hydroxyl group and the hydrogen atom from the carbon bearing the hydroxyl group. libretexts.org Unlike primary alcohols, secondary alcohols cannot be further oxidized to carboxylic acids under standard conditions because there is no second hydrogen atom on the carbonyl carbon to be replaced by an oxygen atom. chemguide.co.uk

A variety of oxidizing agents can be employed for this transformation. Common laboratory reagents include chromic acid (prepared in situ from sodium or potassium dichromate and sulfuric acid) and pyridinium (B92312) chlorochromate (PCC). stackexchange.comlibretexts.org PCC is a milder reagent that is particularly useful for oxidizing primary alcohols to aldehydes without over-oxidation to carboxylic acids, and it effectively oxidizes secondary alcohols to ketones. libretexts.org

The general mechanism for the oxidation of a secondary alcohol by chromic acid involves the formation of a chromate (B82759) ester intermediate. This is followed by an elimination reaction where a base (such as water) removes the proton from the carbon attached to the oxygen, leading to the formation of the ketone and a reduced chromium species. stackexchange.com

Table 1: Common Oxidizing Agents for Secondary Alcohols

| Oxidizing Agent | Typical Reaction Conditions | Product from this compound |

| Potassium Dichromate (K₂Cr₂O₇) / H₂SO₄ | Heat | 2-Methyl-1-(pyridin-2-yl)propan-1-one |

| Pyridinium Chlorochromate (PCC) | Dichloromethane (CH₂Cl₂) solvent | 2-Methyl-1-(pyridin-2-yl)propan-1-one |

| Dess-Martin Periodinane (DMP) | Dichloromethane (CH₂Cl₂) solvent, room temperature | 2-Methyl-1-(pyridin-2-yl)propan-1-one |

Selective oxidation is crucial to prevent unwanted side reactions. Reagents like PCC and DMP are often preferred for their selectivity and milder reaction conditions, which can help preserve other sensitive functional groups within the molecule. libretexts.org

Esterification: this compound can undergo esterification with carboxylic acids or their derivatives (such as acid chlorides or anhydrides) to form the corresponding esters. The most common method is the Fischer esterification, where the alcohol is reacted with a carboxylic acid in the presence of an acid catalyst, typically sulfuric acid or tosic acid. masterorganicchemistry.com This is an equilibrium reaction, and to drive it towards the ester product, the alcohol is often used in excess or water is removed as it is formed. masterorganicchemistry.com

The mechanism of Fischer esterification involves the protonation of the carboxylic acid's carbonyl oxygen by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. After a series of proton transfers, a water molecule is eliminated, and subsequent deprotonation yields the ester. masterorganicchemistry.com

Alternatively, for a more rapid and irreversible reaction, the alcohol can be treated with an acid chloride or anhydride, often in the presence of a base like pyridine (B92270) to neutralize the HCl or carboxylic acid byproduct. medcraveonline.com

Etherification: The synthesis of ethers from this compound can be achieved through various methods, most notably the Williamson ether synthesis. This process involves the deprotonation of the alcohol with a strong base (like sodium hydride, NaH) to form the corresponding alkoxide. This alkoxide then acts as a nucleophile and displaces a halide from an alkyl halide in an SN2 reaction to form the ether.

Due to the secondary nature of the alcohol, care must be taken to use a primary alkyl halide to avoid competing elimination reactions.

The dehydration of this compound involves the elimination of a water molecule to form an alkene. This reaction is typically carried out by heating the alcohol in the presence of a strong acid catalyst, such as sulfuric acid or phosphoric acid. The expected product would be 2-(2-methylprop-1-en-1-yl)pyridine.

The mechanism for this reaction generally proceeds through an E1 or E2 pathway. For a secondary alcohol like this compound, the E1 mechanism is likely. The first step is the protonation of the hydroxyl group by the acid, converting it into a good leaving group (water). msu.edu The water molecule then departs, forming a secondary carbocation intermediate. Finally, a base (such as water or the conjugate base of the acid) abstracts a proton from an adjacent carbon, leading to the formation of the carbon-carbon double bond.

In some cases, dehydration can be achieved by passing the alcohol vapor over a heated catalyst like aluminum oxide. youtube.com

The hydroxyl group of an alcohol is a poor leaving group. youtube.com Therefore, for nucleophilic substitution to occur, the -OH group must first be converted into a better leaving group. One common method is to protonate the alcohol with a strong acid (like HBr or HCl). The protonated hydroxyl group can then leave as a water molecule, allowing for substitution by the halide ion. libretexts.org With a secondary alcohol, this reaction can proceed via an SN1 mechanism, involving a carbocation intermediate, or an SN2 mechanism. msu.edulibretexts.org

Another strategy is to convert the hydroxyl group into a sulfonate ester, such as a tosylate or mesylate. This is achieved by reacting the alcohol with tosyl chloride or mesyl chloride in the presence of a base like pyridine. vaia.com The resulting sulfonate is an excellent leaving group and can be readily displaced by a wide range of nucleophiles in an SN2 reaction. youtube.com

Table 2: Conversion of the Hydroxyl Group for Nucleophilic Substitution

| Reagent(s) | Intermediate/Activated Group | Leaving Group | Typical Subsequent Nucleophile |

| HBr / Heat | Oxonium ion (-OH₂⁺) | H₂O | Br⁻ |

| SOCl₂ / Pyridine | Chlorosulfite ester | SO₂ + Cl⁻ | Cl⁻ |

| p-Toluenesulfonyl chloride (TsCl) / Pyridine | Tosylate ester (-OTs) | TsO⁻ | Various (e.g., CN⁻, N₃⁻, I⁻) |

| Methanesulfonyl chloride (MsCl) / Pyridine | Mesylate ester (-OMs) | MsO⁻ | Various (e.g., CN⁻, N₃⁻, I⁻) |

Reactions Involving the Pyridine Heterocycle

The pyridine ring is an electron-deficient aromatic system due to the electronegative nitrogen atom. This deactivation makes it less reactive towards electrophilic aromatic substitution compared to benzene (B151609).

Electrophilic aromatic substitution on a pyridine ring is significantly more difficult than on benzene. wikipedia.org The nitrogen atom's electron-withdrawing inductive effect deactivates the ring towards electrophiles. Furthermore, under the acidic conditions often required for EAS reactions (e.g., nitration or sulfonation), the pyridine nitrogen is protonated, creating a pyridinium ion. wikipedia.org This positive charge further deactivates the ring, making it highly resistant to attack by electrophiles.

If an electrophilic substitution reaction can be forced to occur, the substitution generally takes place at the 3-position (meta to the nitrogen). This is because the intermediates formed by attack at the 2- or 4-positions have a resonance structure where the positive charge is placed on the already electron-deficient nitrogen atom, which is highly unfavorable.

To facilitate electrophilic substitution on a pyridine ring, one strategy is to first perform an N-oxidation to form the pyridine N-oxide. The oxygen atom is electron-donating through resonance, which activates the ring (particularly at the 2- and 4-positions) and makes it more susceptible to electrophilic attack. After the substitution reaction, the N-oxide can be reduced back to the pyridine. wikipedia.org

The substituent already present on the pyridine ring, the 2-methyl-1-propan-1-ol group, is an alkyl group and would typically be an ortho-, para-director in a benzene ring. However, in the context of the deactivated pyridine ring, its electronic effect is less significant than the powerful deactivating effect of the nitrogen atom. Therefore, any forced electrophilic substitution would still be expected to occur primarily at the 3- or 5-positions of the pyridine ring.

Nucleophilic Aromatic Substitution (NAS) Reactivity

Nucleophilic Aromatic Substitution (SNAr) on the pyridine ring is a fundamental reaction class for functionalizing such heterocyclic systems. Generally, pyridines undergo NAS reactions with nucleophiles at the 2- and 4-positions, which are electronically deficient due to the inductive and mesomeric effects of the ring nitrogen. quimicaorganica.org The reaction typically proceeds via an addition-elimination mechanism involving a negatively charged Meisenheimer intermediate, although some concerted pathways have also been identified. nih.govnih.gov

For this compound, direct NAS on the pyridine ring is generally unfavorable. The ring lacks strong electron-withdrawing groups that are typically required to stabilize the anionic intermediate and facilitate the reaction. fishersci.co.uk Furthermore, the bulky 2-methyl-1-propan-1-ol substituent at the C-2 position presents significant steric hindrance, which would impede the approach of a nucleophile.

A common strategy to enhance the reactivity of pyridines toward nucleophiles is through N-oxidation. Pyridine N-oxides are significantly more reactive towards both electrophilic and nucleophilic reagents than the parent pyridines. researchgate.netarkat-usa.org The N-oxide group activates the 2- and 4-positions for nucleophilic attack, and subsequent deoxygenation can restore the pyridine ring. researchgate.netacs.org Therefore, converting this compound to its N-oxide derivative would be a viable prerequisite for attempting NAS reactions. Following this activation step, a range of nucleophiles could potentially be introduced at the C-6 position.

Interactive Table: Predicted NAS Reactivity

| Substrate | Reaction Condition | Expected Reactivity | Rationale |

|---|---|---|---|

| This compound | Strong nucleophile (e.g., NaNH2) | Very Low / No Reaction | Lacks electron-withdrawing groups; significant steric hindrance at C-2. |

| This compound N-oxide | Nucleophile (e.g., R-MgBr, CN-) | Moderate to Good (at C-6) | N-oxide group strongly activates the ring for nucleophilic attack. researchgate.net |

N-Oxidation and Quaternization Reactions of the Pyridine Nitrogen

The lone pair of electrons on the pyridine nitrogen atom allows it to act as a nucleophile, participating in reactions such as N-oxidation and quaternization.

N-Oxidation: This reaction involves treating the pyridine with an oxidizing agent, such as a peroxy acid (e.g., m-chloroperoxybenzoic acid, m-CPBA) or dimethyldioxirane (B1199080) (DMDO), to form the corresponding N-oxide. arkat-usa.orgresearchgate.net The reaction rate is sensitive to both the electronic nature and steric environment of the substituents on the pyridine ring. For 2-substituted pyridines, an increase in the steric bulk of the substituent leads to a decrease in the rate of N-oxidation. researchgate.net Given the considerable size of the 2-methyl-1-propan-1-ol group, the N-oxidation of this compound is expected to be significantly slower than that of unsubstituted pyridine or pyridines with smaller 2-substituents.

Quaternization: This is the reaction of the pyridine nitrogen with an alkylating agent, typically an alkyl halide, to form a quaternary pyridinium salt. This is a type of SN2 reaction where the pyridine nitrogen acts as the nucleophile. Similar to N-oxidation, the efficiency of quaternization is highly dependent on steric factors. Studies have shown that a methyl substituent at the C-2 position of pyridine can significantly reduce the yield of the quaternization reaction due to steric hindrance. nih.gov Therefore, the quaternization of this compound would likely require forcing conditions (e.g., high temperature, extended reaction times) and may still result in modest yields compared to less hindered pyridines.

Interactive Table: Predicted Reactivity of the Pyridine Nitrogen

| Reaction | Reagent | Expected Outcome | Controlling Factor |

|---|---|---|---|

| N-Oxidation | m-CPBA or DMDO | Feasible, but at a reduced rate | Steric hindrance from the C-2 substituent. researchgate.net |

| Quaternization | Alkyl Halide (e.g., CH3I) | Difficult, requires forcing conditions, likely low yield | Significant steric hindrance impeding the approach of the alkyl halide. nih.gov |

Stereochemical Transformations and Racemization Studies

The carbon atom bearing the hydroxyl group in this compound is a stereocenter, meaning the molecule is chiral and can exist as a pair of enantiomers. The study of its stereochemical transformations is crucial for applications where enantiopurity is required.

Racemization of chiral secondary alcohols can occur under various conditions, often catalyzed by transition metals (such as Ru, Ir, Pd) or a base. mdpi.comresearchgate.net A common mechanism involves an oxidation-reduction equilibrium. For instance, a metal catalyst can dehydrogenate the alcohol to form a transient, achiral ketone intermediate (in this case, 2-methyl-1-(pyridin-2-yl)propan-1-one). Subsequent reduction of the ketone can re-form the alcohol as a racemic mixture. liverpool.ac.uk This process is often described as a Meerwein-Ponndorf-Verley (MPV)-type hydrogen transfer. liverpool.ac.uk

Crucially, the rate of this racemization process is highly sensitive to steric hindrance around the chiral center. liverpool.ac.uk For sterically bulky alcohols, racemization can be significantly slower than for smaller substrates. Given the isobutyl-like structure adjacent to the stereocenter in this compound, it is plausible that its racemization would be relatively slow under typical catalytic conditions.

This principle is exploited in Dynamic Kinetic Resolution (DKR). In a DKR process, a racemic alcohol is subjected to two simultaneous reactions: the rapid, metal-catalyzed racemization of both enantiomers and the selective, enzyme-catalyzed (e.g., by a lipase) acylation of just one enantiomer. mdpi.comresearchgate.net This allows for the theoretical conversion of 100% of the racemic starting material into a single, enantiomerically pure ester. The compatibility between the racemization catalyst and the resolving enzyme is key to the success of DKR.

Metal-Mediated and Organocatalytic Transformations on the Compound Framework

Pyridinyl alcohols are versatile ligands in coordination chemistry and can be used to facilitate a variety of metal-mediated transformations. mdpi.comnih.gov The this compound framework possesses two key coordination sites: the pyridine nitrogen (a soft donor) and the alcohol oxygen (a hard donor). Upon deprotonation, the alcohol forms an alcoholato ligand, which, in conjunction with the pyridine nitrogen, can act as a bidentate, monoanionic chelating agent.

This chelating ability allows the compound to form stable complexes with a wide range of transition metals, including ruthenium, palladium, nickel, and copper. mdpi.com These resulting metal complexes can themselves be potent catalysts for various organic transformations. The specific steric and electronic properties imparted by the 2-methyl-1-propan-1-ol substituent can influence the catalytic activity and selectivity of the metal center.

Potential catalytic applications involving complexes of this compound include:

Asymmetric Transfer Hydrogenation: Chiral pyridinyl alcohol ligands are used in ruthenium and iridium complexes to catalyze the enantioselective reduction of ketones and imines.

Alcohol Oxidation: Palladium and other metal complexes can catalyze the oxidation of the alcohol functionality. wikipedia.org

Cross-Coupling Reactions: Nickel and palladium complexes featuring pyridinyl alcoholato ligands could potentially be employed in C-C or C-N bond-forming reactions. mdpi.com

Polymerization Reactions: The structure of the ligand plays a significant role in the selectivity and yield of metal-catalyzed polymerization processes.

Interactive Table: Potential Metal-Mediated Transformations

| Transformation Type | Metal Center (Example) | Role of the Compound | Potential Application |

|---|---|---|---|

| Asymmetric Hydrogenation | Ruthenium (Ru) | Chiral Ligand | Enantioselective reduction of prochiral ketones. |

| C-C Cross-Coupling | Palladium (Pd), Nickel (Ni) | Supporting Ligand | Catalyzing reactions like Suzuki or Heck couplings. wikipedia.org |

| Olefin Metathesis | Ruthenium (Ru) | Ancillary Ligand | Modifying the stability and activity of Grubbs-type catalysts. |

| Oxidation Catalysis | Palladium (Pd), Copper (Cu) | Ligand for the active metal species | Selective oxidation of alcohols or other substrates. wikipedia.org |

Advanced Applications in Chemical Synthesis and Catalysis

2-Methyl-1-(pyridin-2-yl)propan-1-ol as a Chiral Building Block

The inherent chirality of this compound makes it a valuable component of the "chiral pool," which comprises readily available, enantiomerically pure compounds that can be used as starting materials for the synthesis of complex chiral molecules. uvic.ca The presence of both a hydroxyl group and a pyridine (B92270) moiety provides multiple points for synthetic modification, allowing for its incorporation into a diverse range of molecular frameworks.

Precursor in the Synthesis of Complex Organic Molecules

Enantiopure heteroaromatic alcohols, such as this compound, are crucial starting materials in the synthesis of pharmacologically relevant compounds and ligands for asymmetric catalysis. nih.govnih.gov The synthesis of chiral pyridyl alcohols is of significant interest as these motifs are important skeletons in pharmaceutical intermediates and can be utilized in the total synthesis of natural products and other bioactive molecules. globethesis.com For instance, the asymmetric hydrogenation of the corresponding ketone, isopropyl 2-pyridyl ketone, provides a direct route to enantiomerically enriched this compound. This transformation can be achieved with high efficiency and enantioselectivity using various catalytic systems. globethesis.com

The resulting chiral alcohol can then serve as a versatile precursor. For example, chiral β-amino alcohols with pyridyl moieties are elaborated into vicinal diamines, which are important chiral ligands and synthons. nih.gov The synthetic utility is demonstrated in stereodivergent syntheses where the stereochemistry of the final product can be controlled by the reaction pathway chosen, starting from a single enantiomer of the pyridyl alcohol. nih.gov

Design and Synthesis of Advanced Scaffolds